molecular formula C22H31NO2 B1190386 2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione

2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione

Katalognummer: B1190386
Molekulargewicht: 341.5g/mol
InChI-Schlüssel: DRXOOEGPWJOBKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 g/mol. This compound is characterized by its unique structure, which includes a nonylamino group attached to a cyclohexane ring with a phenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves the reaction of nonylamine with a cyclohexane-1,3-dione derivative under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the nonylamino group or the phenyl group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-[(Nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione can be compared with other similar compounds, such as:

    2-[(4-Methoxyphenyl)amino]methylphenol: This compound has a similar structure but with a methoxyphenyl group instead of a nonylamino group.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: This compound features a dimethylaniline group, providing different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C22H31NO2

Molekulargewicht

341.5g/mol

IUPAC-Name

3-hydroxy-2-(nonyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C22H31NO2/c1-2-3-4-5-6-7-11-14-23-17-20-21(24)15-19(16-22(20)25)18-12-9-8-10-13-18/h8-10,12-13,17,19,24H,2-7,11,14-16H2,1H3

InChI-Schlüssel

DRXOOEGPWJOBKP-UHFFFAOYSA-N

SMILES

CCCCCCCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.